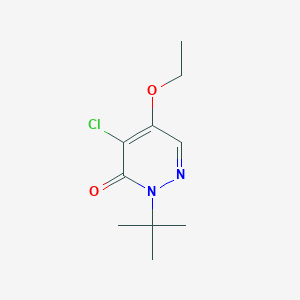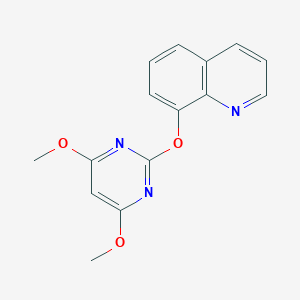![molecular formula C19H24ClNO2 B259367 5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol](/img/structure/B259367.png)
5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol, also known as CP-154,526, is a potent and selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. It has been extensively studied for its potential therapeutic applications in various stress-related disorders, such as anxiety, depression, and addiction.
作用機序
5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol is a potent and selective antagonist of the CRF1 receptor, which is a key regulator of the stress response. The CRF1 receptor is widely expressed in the brain, particularly in regions involved in the regulation of emotion and stress. Activation of the CRF1 receptor by CRF leads to the release of stress hormones, such as cortisol, which can have deleterious effects on the body if chronically elevated. 5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol blocks the binding of CRF to the CRF1 receptor, thereby reducing the release of stress hormones and the behavioral and physiological effects of stress.
Biochemical and Physiological Effects
5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol has been shown to reduce the behavioral and neuroendocrine effects of stress in animal models, including decreased anxiety-like behavior, decreased corticosterone levels, and decreased activation of the hypothalamic-pituitary-adrenal (HPA) axis. 5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be useful in the treatment of addiction.
実験室実験の利点と制限
One advantage of 5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol is its potency and selectivity for the CRF1 receptor, which allows for precise manipulation of the stress response in animal models. One limitation of 5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol is its poor solubility in aqueous solutions, which can make dosing and administration difficult in some experiments.
将来の方向性
For research on 5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol include further investigation of its therapeutic potential in stress-related disorders, such as anxiety, depression, and addiction. Additionally, research on the safety and tolerability of 5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol in humans is needed to determine its potential for clinical use. Finally, further investigation of the mechanisms underlying the effects of 5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol on the stress response is needed to fully understand its potential therapeutic applications.
合成法
5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol can be synthesized through a multi-step process, starting from commercially available starting materials. The first step involves the protection of the hydroxyl group of 1-pentanol with tert-butyldimethylsilyl (TBDMS) to afford the corresponding TBDMS ether. The second step involves the coupling of 4-hydroxybenzyl alcohol with 2-chlorobenzyl chloride in the presence of a base, such as potassium carbonate, to afford the corresponding 4-[(2-chlorobenzyl)oxy]benzyl alcohol. The third step involves the protection of the phenolic hydroxyl group of 4-[(2-chlorobenzyl)oxy]benzyl alcohol with TBDMS to afford the corresponding TBDMS ether. The fourth step involves the coupling of 4-[(2-chlorobenzyl)oxy]benzyl alcohol TBDMS ether with 1-pentanol in the presence of a base, such as potassium carbonate, to afford the final product, 5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol.
科学的研究の応用
5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol has been extensively studied for its potential therapeutic applications in various stress-related disorders, such as anxiety, depression, and addiction. It has been shown to block the behavioral and neuroendocrine effects of stress in animal models, suggesting that it may be useful in the treatment of stress-related disorders. 5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol has also been shown to reduce anxiety-like behavior in animal models, suggesting that it may be useful in the treatment of anxiety disorders. Additionally, 5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be useful in the treatment of addiction.
特性
製品名 |
5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol |
|---|---|
分子式 |
C19H24ClNO2 |
分子量 |
333.8 g/mol |
IUPAC名 |
5-[[4-[(2-chlorophenyl)methoxy]phenyl]methylamino]pentan-1-ol |
InChI |
InChI=1S/C19H24ClNO2/c20-19-7-3-2-6-17(19)15-23-18-10-8-16(9-11-18)14-21-12-4-1-5-13-22/h2-3,6-11,21-22H,1,4-5,12-15H2 |
InChIキー |
BDSBMPNGFQINGY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)CNCCCCCO)Cl |
正規SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)CNCCCCCO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine](/img/structure/B259368.png)
![N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B259369.png)
![N-[3-(dimethylamino)propyl]-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B259371.png)



![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B259376.png)